molecular formula C6H12N2O2 B040949 Hexahydrofuro[3,2-b]furan-3,6-diamine CAS No. 125335-70-8

Hexahydrofuro[3,2-b]furan-3,6-diamine

Cat. No. B040949
CAS RN: 125335-70-8
M. Wt: 144.17 g/mol
InChI Key: XHQWSUCHPAVLNQ-UHFFFAOYSA-N
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Description

Hexahydrofuro[3,2-b]furan-3,6-diamine, or HFDA, is an organic compound with a wide range of applications in scientific research. It is an aromatic amine that is used as a reagent for the synthesis of other compounds and for the study of biochemical and physiological effects. In

Scientific Research Applications

  • Synthesis of Functionalized Heterocycles : Furans, like Hexahydrofuro[3,2-b]furan derivatives, are used as scaffolds for synthesizing functionalized heterocycles. These compounds have potential applications in organic synthesis and drug discovery (Alves et al., 2017).

  • Biomass-Derived Furanic Compounds : Biomass-derived furanic compounds, when reduced with hydrogen, produce useful products like 1,5-pentanediol, 1,6-hexanediol, and cyclopentanone. These products have applications in biorefinery (Nakagawa et al., 2013).

  • HIV Protease Inhibitors : Several studies focus on synthesizing Hexahydrofuro[3,2-b]furan derivatives for HIV protease inhibitors. For instance, one study presents a highly stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which is crucial for developing new generation HIV protease inhibitors (Ghosh et al., 2006). Another study provides an efficient method to synthesize the same compound using lanthanide catalysts, showing potential for various applications (Yu et al., 2007).

  • Polyurethane and Polyamide Production : Furan-based diisocyanates and diamines, which include Hexahydrofuro[3,2-b]furan derivatives, show potential for the production of polyurethane and polyamides (Cawse et al., 1984).

  • Green Chemistry and CO2 Adsorption : Studies in green chemistry highlight the production of furfural and hydroxymethylfurfural from carbohydrates using heterogeneously catalyzed processes, with potential benefits in CO2 adsorption (Karinen et al., 2011). Furan-based porous organic frameworks, including those derived from Hexahydrofuro[3,2-b]furan, have been shown to have higher specific surface areas and micropore volumes, beneficial for CO2 adsorption (Ma et al., 2012).

  • Synthetic Methodology and Chemical Libraries : New methods for synthesizing Hexahydrofuro[3,2-b]furan derivatives provide tools for generating diverse chemical libraries for structure-activity relationship studies (Montaña et al., 2016).

Mechanism of Action

While the specific mechanism of action for Hexahydrofuro[3,2-b]furan-3,6-diamine is not mentioned in the search results, it has been used in the development of a series of polyimides .

Future Directions

Hexahydrofuro[3,2-b]furan-3,6-diamine has potential applications in the treatment of hematological malignancies. It has been used in the discovery of a series of new orally bioavailable irreversible JAK3 kinase inhibitors .

properties

IUPAC Name

2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQWSUCHPAVLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125335-70-8
Record name (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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